molecular formula C9H5ClFN B2427288 3-Chloro-1-fluoroisoquinoline CAS No. 1076-37-5

3-Chloro-1-fluoroisoquinoline

Cat. No.: B2427288
CAS No.: 1076-37-5
M. Wt: 181.59
InChI Key: OOXCVIHHHNGMBQ-UHFFFAOYSA-N
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Description

3-Chloro-1-fluoroisoquinoline (CAS 1076-37-5) is a valuable fluorinated and chlorinated heteroaromatic building block in medicinal chemistry and drug discovery research. This compound features a dual halogenated structure, with the fluorine and chlorine atoms offering distinct electronic and steric properties that facilitate its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its primary research application lies in the development of novel therapeutic agents, particularly in the field of oncology. The compound serves as a core scaffold for the synthesis of topoisomerase I (Top1) inhibitors, a class of anticancer agents. Researchers have demonstrated that replacing potentially genotoxic nitro groups in isoquinoline-based structures with halogen atoms like chlorine and fluorine can maintain or even improve potent cytotoxic activity against human cancer cell cultures while potentially reducing undesirable toxicity profiles . These inhibitors function by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis in cancer cells . Furthermore, the structural motif of halogenated isoquinolines is of significant interest in the search for new anti-infective agents. The fluorine atom, in particular, is a critical feature in modern antibiotic development, as its introduction into molecular frameworks is a established strategy to enhance pharmacokinetic properties, improve metabolic stability, and increase membrane permeability . As such, this compound provides a versatile precursor for constructing hybrid pharmacophore systems aimed at overcoming bacterial resistance . Researchers utilize this compound to develop new candidates targeting a broad spectrum of bacterial infections, including those caused by Gram-positive and Gram-negative strains . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCVIHHHNGMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Context and Significance of Halogenated Isoquinolines

The Isoquinoline (B145761) Heterocycle as a Core Framework in Organic Synthesis

The isoquinoline motif, a bicyclic aromatic system containing a pyridine (B92270) ring fused to a benzene (B151609) ring, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds. rsc.orgrsc.org First isolated from coal tar in 1885, this heterocyclic framework is embedded in the structure of many alkaloids, such as papaverine (B1678415) and fasudil, which exhibit a range of biological activities. rsc.org Its prevalence in bioactive molecules has established the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net Consequently, the development of efficient and versatile methods for the synthesis and functionalization of isoquinolines remains an active and important area of research in synthetic organic chemistry. rsc.orgrsc.org

Strategic Importance of Halogen Substitution in Azaarenes for Chemical Diversity

Azaarenes, which are aromatic heterocycles containing at least one nitrogen atom, form a critical class of compounds in chemical research. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the azaarene core, a process known as halogenation, is a key strategy for generating molecular diversity. organic-chemistry.org Halogen substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netorganic-chemistry.org

In the context of synthetic chemistry, halogens serve as versatile functional handles. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are crucial participants in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.orgnih.gov This dual role allows for the late-stage functionalization of complex molecules, providing access to a broad chemical space from a single halogenated intermediate. The differential reactivity of various halogens (e.g., the C-I bond is typically more reactive in cross-coupling than the C-Cl bond) allows for selective, sequential transformations on polyhalogenated systems.

Foundational Studies and Contemporary Advancements in Isoquinoline Functionalization

Historically, the synthesis of the isoquinoline ring system relied on classic named reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch cyclizations. rsc.org While foundational, these methods often require harsh conditions and are limited by the electronic nature of the substrates.

Modern synthetic chemistry has witnessed a paradigm shift towards more efficient and atom-economical methods. Transition-metal catalysis, particularly with palladium, has revolutionized isoquinoline functionalization. rsc.org Cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the isoquinoline nucleus, often starting from halogenated precursors. rsc.orgnih.gov For instance, the Suzuki-Miyaura coupling of a chloro- or bromoisoquinoline with a boronic acid is a widely used method for introducing new aryl or alkyl groups. nih.govchemshuttle.com

More recent advancements focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials like organohalides. rsc.org While powerful, the synthesis and subsequent reaction of halogenated isoquinolines remain a cornerstone of modern organic synthesis due to their reliability, versatility, and the vast body of established protocols.

Chemical Properties and Reactivity of 3-Chloro-1-fluoroisoquinoline

The compound this compound is a di-halogenated derivative of the parent isoquinoline. Its chemical behavior is dictated by the interplay of the nitrogen atom and the two different halogen substituents on the heterocyclic ring.

PropertyValue/DescriptionSource
Molecular Formula C₉H₅ClFN
Molecular Weight 181.60 g/mol
Appearance Expected to be a solid at room temperature, similar to related compounds.
Reactivity The fluorine at C1 is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at C3 can participate in transition-metal-catalyzed cross-coupling reactions. rsc.orgmasterorganicchemistry.com

Table 1: Physicochemical and Reactivity Profile of this compound and Related Compounds.

The presence of the electronegative fluorine atom at the C1 position, adjacent to the ring nitrogen, makes this site particularly electron-deficient. This electronic arrangement significantly activates the C1 position for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgprinceton.edu Nucleophiles, such as amines, alkoxides, or thiols, are expected to readily displace the fluoride (B91410) ion. This reactivity is a common feature in 1-fluoro-substituted azaarenes. masterorganicchemistry.com

The chlorine atom at the C3 position offers a distinct site for chemical modification. While the C-Cl bond is generally less reactive than C-Br or C-I bonds in cross-coupling reactions, modern catalyst systems have enabled the efficient use of chloroarenes as coupling partners. lookchem.com Therefore, the chlorine at C3 can serve as a handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with aryl or alkyl boronic acids. nih.govchemshuttle.com The dual halogenation in this compound thus provides opportunities for orthogonal derivatization, where each halogen can be addressed selectively under different reaction conditions. masterorganicchemistry.com

Synthesis and Research Applications

The synthesis of this compound would likely involve multi-step sequences common for substituted isoquinolines. A plausible route could start from a pre-functionalized benzene derivative that is elaborated to form the isoquinoline core, followed by selective halogenation steps. Alternatively, modification of a pre-existing isoquinoline, such as 1,3-dichloroisoquinoline (B189448), could be envisioned, where one chlorine atom is selectively exchanged for a fluorine atom using a nucleophilic fluorinating agent like potassium fluoride.

The primary research application of this compound lies in its role as a versatile building block for the synthesis of more complex, highly substituted isoquinoline derivatives. Its bifunctional nature allows for a two-directional synthetic strategy:

Nucleophilic substitution at C1: The reactive fluorine atom can be replaced to introduce a diverse range of functional groups, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

Cross-coupling at C3: The chlorine atom can be utilized to build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of novel scaffolds for drug discovery or materials science. rsc.orgnih.gov

This strategic combination makes this compound a valuable intermediate for accessing libraries of isoquinoline derivatives with potential applications in areas such as agrochemicals and pharmaceuticals.

Synthetic Methodologies for 3 Chloro 1 Fluoroisoquinoline and Derivatives

Direct Halogenation Protocols for the Isoquinoline (B145761) Core

Regioselective Chlorination Approaches at C1 and C3

Achieving regioselectivity in the chlorination of the isoquinoline nucleus, especially at the C1 and C3 positions, is a fundamental challenge in synthetic chemistry. The electronic nature of the pyridine (B92270) ring within the isoquinoline system dictates the reactivity of these positions. Various methods have been developed to control the site of chlorination, ranging from classical transformations of functional group precursors to modern direct halogenation techniques.

A well-established and reliable method for introducing a chlorine atom at a specific position on an aromatic ring is through the diazotization of a primary amino group, followed by a Sandmeyer reaction. organic-chemistry.orgresearchgate.net This multi-step process offers high regioselectivity, as the position of the chlorine atom is predetermined by the location of the amino precursor.

The process begins with the nitrosation of a primary aromatic amine, such as 3-aminoisoquinoline, using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org This reaction forms a diazonium salt intermediate. These salts are versatile intermediates that can be converted into various functional groups. organic-chemistry.org For chlorination, the diazonium salt is subsequently treated with a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion, yielding the desired chloro-substituted isoquinoline. researchgate.net While this method is highly effective, it involves the generation of potentially unstable diazonium intermediates, which requires careful handling. organic-chemistry.org

Table 1: Key Stages of Chlorination via Diazotization

Step Reaction Reagents Intermediate/Product
1 Diazotization Primary aminoisoquinoline, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) Isoquinoline Diazonium Salt

Modern synthetic chemistry seeks more direct and efficient methods for halogenation. One notable alternative approach involves the regioselective chlorination of isoquinoline N-oxides. A novel method has been developed for the C2-chlorination (equivalent to C1 in the parent isoquinoline) of heterocyclic N-oxides using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating agent. researchgate.netresearchgate.net This reaction proceeds smoothly to give the desired N-heterocyclic chlorides in satisfactory yields. researchgate.net The process is noted for its high efficiency and selectivity across a wide range of substrates and demonstrates excellent tolerance for various functional groups. researchgate.netresearchgate.net

Catalytic Strategies in the Synthesis of Halogenated Isoquinolines

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex heterocyclic scaffolds like isoquinolines. researchgate.netrsc.org These strategies enable the construction of the isoquinoline core with high efficiency, atom economy, and control over substitution patterns, including the incorporation of halogen atoms.

Transition metals such as palladium and copper are widely used to catalyze cyclization and cross-coupling reactions that form the isoquinoline ring system. researchgate.net These methods often involve the activation of C-H bonds, allowing for the direct formation of C-C or C-N bonds necessary to construct the heterocyclic ring. researchgate.net Such catalytic cycles provide facile and atom-economical pathways to a diverse array of substituted isoquinolines. researchgate.net

A significant advancement in this area is the development of enantioselective processes. For instance, a palladium-catalyzed enantioselective C-H carbonylation has been achieved through a desymmetrization strategy. acs.orgresearchgate.net Using commercially available L-pyroglutamic acid as a chiral ligand, various chiral isoquinolinones have been synthesized with good yields and high enantioselectivities. acs.org This type of palladium-catalyzed annulative C–H activation/desymmetrization represents an important addition to asymmetric catalytic methods. acs.org

Table 2: Example of a Palladium-Catalyzed C-H Activation/Annulation Reaction

Feature Description
Reaction Type C–H Activation / Annulation
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand L-pyroglutamic acid (for enantioselective variants) acs.org
Reactants N-methoxy benzamides and 2,3-allenoic acid esters mdpi.com
Key Outcome Formation of substituted hydroisoquinolones with high regioselectivity mdpi.com

| Advantage | High atom economy and access to chiral products with high enantiomeric ratios nih.govacs.org |

Copper-catalyzed reactions have emerged as powerful and promising alternatives for the synthesis of isoquinolines. researchgate.net Copper salts are significantly more economical and have lower toxicity compared to precious transition-metal catalysts, making them attractive for sustainable chemical synthesis. researchgate.net

Copper catalysts are effective in a variety of transformations, including annulation, functionalization, and cyclization reactions. researchgate.netresearchgate.netnih.gov An efficient copper-catalyzed annulation of ketones with 2-halobenzamides provides a concise route to isoquinolin-1(2H)-ones from simple and readily available starting materials. nih.gov This method is applicable to a wide range of ketones containing different functional groups, furnishing the products in moderate to excellent yields. nih.gov Furthermore, copper can catalyze tandem aerobic oxidative cyclizations and three-component cascade reactions, enabling the one-pot synthesis of densely functionalized isoquinolines. researchgate.netacs.orgorganic-chemistry.org These methods often proceed under mild conditions and demonstrate the versatility of copper in constructing complex heterocyclic systems. nih.gov

Table 3: Representative Copper-Catalyzed Isoquinoline Synthesis

Feature Description
Reaction Type Annulation of Ketones with 2-Halobenzamides
Catalyst Copper(I) source
Reactants Ketones, 2-Halobenzamides nih.gov
Product Functionalized Isoquinolin-1(2H)-ones nih.gov

| Key Advantage | Utilizes inexpensive and low-toxicity copper catalyst; applicable to a wide range of substrates researchgate.netnih.gov |

Transition Metal-Mediated Cyclizations and Cross-Couplings

Gold(I)-Catalyzed Intramolecular Cascade Reactions

Gold(I) catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as carbophilic π-acids, activating unsaturated carbon-carbon bonds for nucleophilic attack. nih.gov This reactivity is harnessed in intramolecular cascade reactions to construct complex polycyclic systems efficiently. nih.gov These cascade reactions often proceed through the in-situ formation of unique gold-carbene species, which serve as key intermediates. nih.gov

In the context of isoquinoline synthesis, gold(I)-catalyzed reactions can facilitate the cycloisomerization of propargylic esters or the intramolecular hydroarylation of allenes to form substituted ring systems. beilstein-journals.org For instance, a gold-catalyzed cascade protocol can assemble polycarbocyclic frameworks in high yields under mild conditions. nih.gov Mechanistic studies indicate that a β-aryl gold-carbene species, generated via a gold-promoted 6-endo-dig diazo-yne cyclization, can act as a 4-carbon synthon in a subsequent [4+2]-cycloaddition with external alkenes. nih.gov Such tandem reactions allow for the rapid assembly of diverse and complex molecular architectures from simple precursors. beilstein-journals.org

Table 1: Overview of Gold(I)-Catalyzed Reactions

Reaction Type Key Intermediate Application
Intramolecular Aminoarylation Organogold Intermediate C-C bond formation via reductive elimination nih.gov
Cyclization/Cycloaddition β-Aryl Gold-Carbene Assembly of polycarbocyclic frameworks nih.gov
Silver-Mediated Approaches to Halogenated Isoquinolines

Silver salts, particularly silver triflate (AgOTf), are effective catalysts for various organic transformations, including the synthesis of isoquinoline derivatives. Silver-mediated reactions provide an efficient one-pot tandem approach for constructing fused heterocyclic systems. For example, the reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate can be catalyzed by silver triflate. nih.govnih.gov

This process involves a tandem cyclization/[3+2] cycloaddition sequence to afford trifluoromethylated pyrazolo[5,1-a]isoquinolines in moderate to excellent yields. nih.govnih.gov The methodology demonstrates the utility of silver catalysis in preparing highly functionalized and structurally complex isoquinoline-derived heterocycles through a streamlined, one-pot procedure. nih.gov

Metal-Free Synthetic Routes and Organocatalysis

Growing interest in green chemistry and the need to avoid metal contamination in pharmaceutical compounds has spurred the development of metal-free synthetic methodologies. researchgate.net These approaches often rely on organocatalysis, where a small organic molecule accelerates the reaction.

One such example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a mild and efficient catalyst for synthesizing thiazolo[3,2-a]quinazoline-1,5-diones via a Michael-type addition reaction. nih.gov While not directly targeting isoquinolines, this demonstrates the principle of using organocatalysts to facilitate key bond-forming reactions in heterocycle synthesis. Metal-free strategies for other heterocycles, such as the base-mediated (3+2)-cycloaddition for aminoisoxazoles or organocascade processes for 1,2,3-triazoles, highlight the potential for developing similar metal-free routes toward the 3-chloro-1-fluoroisoquinoline core. nih.govrsc.org The construction of a quinoline (B57606) ring from a substrate already containing a pyrrolidinyl ring has been achieved in a transition-metal-free one-pot reaction, showcasing a novel strategy for building the core heterocyclic structure. researchgate.net

Multicomponent and One-Pot Synthetic Approaches Toward this compound Frameworks

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains most of the atoms from the starting materials. beilstein-journals.org These reactions, along with other one-pot sequences, are exceptionally valuable in medicinal chemistry for their efficiency, high atom economy, and ability to rapidly generate libraries of diverse molecules while minimizing waste and purification steps. beilstein-journals.orgnih.gov

The advantages of MCRs include cost-effective separation of products and alignment with the principles of green chemistry. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a prominent example of an isocyanide-based MCR used to prepare α-acylamino amide derivatives, which can serve as precursors for more complex peptidomimetics. mdpi.com Such strategies allow for the streamlined assembly of complex molecular architectures, which is ideal for the construction of substituted isoquinoline frameworks. researchgate.net By carefully selecting mutually compatible reaction steps, computational algorithms can even predict and guide the discovery of novel one-pot sequences. nih.gov

Control of Chemoselectivity and Diastereoselectivity in Halogenated Isoquinoline Synthesis

The synthesis of precisely substituted isoquinolines like this compound demands rigorous control over both chemoselectivity (which functional group reacts) and stereoselectivity (the spatial arrangement of atoms). Achieving positional selectivity for halogen introduction and controlling stereochemistry during subsequent derivatizations are critical challenges in this field.

Positional Selectivity in Halogen Introduction (e.g., C1 vs. C3)

Achieving positional selectivity in the introduction of halogen atoms onto the isoquinoline core is fundamental. The choice of halogenating agent and reaction conditions can direct the halogen to a specific position, such as C1 or C3. The outcome is governed by the inherent electronic properties of the isoquinoline nucleus and the stability of the reaction intermediates.

In free-radical halogenation, selectivity is often dictated by the stability of the radical formed during C-H bond abstraction. masterorganicchemistry.com For example, secondary C-H bonds are typically weaker than primary ones, leading to the preferential formation of more stable secondary radicals. masterorganicchemistry.com This principle explains why bromination is often significantly more selective than chlorination for attacking a specific C-H bond. masterorganicchemistry.com In the context of isoquinolines, synthetic strategies can exploit pre-existing functional groups to direct halogenation. For instance, a 1-chloro-4-fluoroisoquinoline (B1591577) can be synthesized by first preparing a 4-fluoro-1-hydroxyisoquinoline intermediate and then converting the hydroxyl group at the C1 position into a chloride using a chlorinating agent like phosphorus oxychloride. google.com This two-step process ensures the chlorine atom is introduced exclusively at the C1 position, demonstrating a powerful method for controlling regiochemistry.

Stereochemical Control in Isoquinoline Derivatization

Once the halogenated isoquinoline core is synthesized, further functionalization often requires precise control over stereochemistry. The development of stereoselective reactions is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Deuterium-labeling studies are a valuable tool for probing the stereochemical course of a reaction. nih.gov For example, in a gold-catalyzed aminoarylation, such experiments can help determine whether a C-C bond-forming step proceeds with retention or inversion of stereochemistry. nih.gov In other derivatization reactions, such as the regioselective HAT-promoted hydrosilylation of quinolines, a high degree of diastereoselectivity can be achieved, with reports of a 9:1 diastereomeric ratio favoring the syn hydrosilylation product. nih.gov This level of control is essential for building complex, three-dimensional structures on the isoquinoline scaffold.

Reactivity Profiles and Transformational Chemistry of 3 Chloro 1 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of electron-deficient aromatic systems. masterorganicchemistry.comd-nb.info In the context of halogenated isoquinolines, the presence of electron-withdrawing groups and the inherent electronic properties of the heterocyclic ring system facilitate the displacement of halide ions by a wide range of nucleophiles. libretexts.orglibretexts.org

Differential Reactivity of C1-Fluorine and C3-Chlorine in SNAr

The 3-chloro-1-fluoroisoquinoline molecule presents two distinct sites for nucleophilic attack: the C1-fluorine and the C3-chlorine. The fluorine atom at the C1 position significantly enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack compared to the chlorine at C3. This heightened reactivity is attributed to the strong electron-withdrawing nature of fluorine. Consequently, SNAr reactions on this compound can be directed to selectively replace the C1-fluorine atom while leaving the C3-chlorine intact. This differential reactivity is crucial for the sequential introduction of different functional groups onto the isoquinoline (B145761) core. mdpi.com

Studies have shown that various nucleophiles, including amines and thiols, can readily displace the fluorine at C1. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion, whose formation is the rate-determining step. libretexts.orglibretexts.org The stability of this intermediate is enhanced by the electron-withdrawing character of the remaining halogen and the nitrogen atom in the isoquinoline ring. libretexts.org

Orthogonal Derivatization Potential via Selective SNAr

The ability to selectively functionalize one position over another is a key principle in modern organic synthesis, often referred to as orthogonal derivatization. This compound is an excellent substrate for such strategies. The higher reactivity of the C1-fluorine allows for its selective replacement in a first step. The resulting 1-substituted-3-chloroisoquinoline can then undergo a second, different reaction at the C3 position, typically a transition-metal-catalyzed cross-coupling reaction. rsc.org

This stepwise approach provides access to a diverse array of 1,3-disubstituted isoquinolines that would be challenging to synthesize through other methods. For example, an amine can be introduced at C1 via an SNAr reaction, followed by the introduction of a carbon-based substituent at C3 using a palladium-catalyzed Suzuki-Miyaura coupling. This orthogonality is a powerful tool for building molecular complexity and is widely exploited in medicinal chemistry and materials science. rsc.org

Cross-Coupling Reactions for Diverse Functionalization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org For halogenated isoquinolines like this compound, these reactions provide a powerful means to introduce a wide variety of functional groups, significantly expanding the accessible chemical space. rsc.org

Palladium-Catalyzed C-C and C-N Bond Formations (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are particularly effective in mediating the coupling of aryl halides with a range of partners. rsc.orgmdpi.com After the selective substitution of the C1-fluorine via SNAr, the remaining C3-chlorine on the isoquinoline ring serves as a handle for these powerful transformations.

Suzuki-Miyaura Coupling: This reaction pairs the 3-chloroisoquinoline (B97870) derivative with a boronic acid or ester to form a new C-C bond. nih.govlibretexts.orgfishersci.co.uk It is widely used to introduce aryl and heteroaryl groups. nih.govfishersci.co.ukyonedalabs.com The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgconsensus.app

Heck Reaction: The Heck reaction allows for the formation of a C-C bond between the 3-chloroisoquinoline and an alkene. organic-chemistry.orgdiva-portal.orgprinceton.edu This reaction is valuable for the synthesis of styrenyl-type isoquinolines.

Sonogashira Coupling: To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is employed. wikipedia.orgnih.govyoutube.comorganic-chemistry.org This reaction involves the coupling of the 3-chloroisoquinoline with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. nih.govorganic-chemistry.orgsci-hub.catwuxiapptec.com This reaction couples the 3-chloroisoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a base, providing access to a wide range of amino-substituted isoquinolines. nih.govorganic-chemistry.orgmdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 3-Substituted Isoquinolines

Coupling Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura 3-Chloro-1-(substituted)isoquinoline, Arylboronic acid Pd catalyst, Base 1,3-Disubstituted (Aryl)isoquinoline
Heck 3-Chloro-1-(substituted)isoquinoline, Alkene Pd catalyst, Base 1,3-Disubstituted (Alkenyl)isoquinoline
Sonogashira 3-Chloro-1-(substituted)isoquinoline, Terminal alkyne Pd catalyst, Cu co-catalyst, Base 1,3-Disubstituted (Alkynyl)isoquinoline
Buchwald-Hartwig 3-Chloro-1-(substituted)isoquinoline, Amine Pd catalyst, Base 1,3-Disubstituted (Amino)isoquinoline

Other Transition Metal-Catalyzed Cross-Couplings

While palladium catalysis is dominant, other transition metals can also be employed for the functionalization of halogenated isoquinolines. For instance, nickel-based catalysts can be effective for certain cross-coupling reactions and may offer different reactivity profiles or be more cost-effective. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome.

Aryne-Mediated Reactions and Cycloadditions Involving Halogenated Isoquinolines

Halogenated isoquinolines can also participate in reactions involving aryne intermediates and cycloaddition processes. These methods offer alternative pathways for the construction of complex polycyclic systems.

The electron-withdrawing effect of the fluorine atom at C1 can enhance the reactivity of the isoquinoline ring in aryne coupling reactions. Arynes, highly reactive intermediates, can be generated from appropriately substituted precursors and subsequently trapped by the halogenated isoquinoline to form new ring systems.

Furthermore, halogenated isoquinolines can act as dienophiles or heterodienes in cycloaddition reactions. rsc.orgharvard.edu For example, a [4+2] cycloaddition (Diels-Alder type reaction) between a 3-halogenated isoquinoline and a suitable diene can lead to the formation of complex bridged polycyclic structures. rsc.orgharvard.edu These reactions can be highly regioselective and stereoselective, providing a powerful tool for the synthesis of intricate molecular architectures. rsc.org

Further Functional Group Interconversions and Modifications of the Isoquinoline Core

The reactivity of this compound is characterized by the differential electrophilicity of the C1 and C3 positions, which allows for selective functionalization. The carbon-halogen bond at the C1 position of the isoquinoline ring is notably more labile and susceptible to nucleophilic aromatic substitution (SNAr) compared to the bond at the C3 position. whiterose.ac.uk This chemoselectivity has been demonstrated in reactions where, for instance, 1,3-dichloroisoquinoline (B189448) is treated with potassium fluoride (B91410), yielding this compound selectively, even when an excess of the fluoride source is used. whiterose.ac.ukehu.es This inherent reactivity profile enables a range of transformations, allowing for the introduction of diverse substituents at the C1 position while potentially retaining the chlorine at C3 for subsequent modifications.

Further modifications are not limited to the C1 and C3 positions. The fused benzene (B151609) ring of the isoquinoline core can also undergo functionalization, such as electrophilic aromatic substitution, although the presence of the deactivating halogen atoms influences the reaction conditions required. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C1 position serves as an excellent leaving group for SNAr reactions. This allows for the introduction of a variety of nucleophiles, leading to the synthesis of diverse 1-substituted-3-chloroisoquinoline derivatives. A range of heteroatom nucleophiles can be employed to displace the fluoride, providing access to new functionalities. rsc.org

Recent research on analogous 1-fluoroalkyl-3-fluoroisoquinolines has demonstrated successful SNAr with various nucleophiles. rsc.org These findings suggest that similar transformations are applicable to this compound, where the C1-fluorine would be selectively replaced.

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Isoquinolines

Reactant SystemNucleophileReagent/ConditionsProduct TypeYieldReference
1-Fluoroalkyl-3-fluoroisoquinolinesp-ToluenethiolNaH, DMA, 80°C3-Thioether-substituted isoquinoline91% rsc.org
1-Fluoroalkyl-3-fluoroisoquinolinesHydrazinei-PrOH, 100°C3-Hydrazinyl-substituted isoquinoline95% rsc.org
1-Fluoroalkyl-3-fluoroisoquinolinesp-TolylsulfonylamideLiHMDS, THF, -78°C to rt3-Sulfonamido-substituted isoquinolineNot specified rsc.org
1-Fluoroalkyl-3-fluoroisoquinolinesBenzylamineDMSO, 155°C3-Amino-substituted isoquinoline42% rsc.org

Cross-Coupling Reactions

The chlorine atom at the C3 position, while less reactive than the fluorine at C1 in SNAr, is well-suited for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from the this compound scaffold. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for modifying halogenated isoquinolines. rsc.org

For example, studies on 4-halo-substituted 1-fluoroalkyl-3-fluoroisoquinolines have shown that the halogen at position 4 readily participates in these coupling reactions. rsc.org It is anticipated that the C3-chloro group in this compound would exhibit similar reactivity, enabling the introduction of aryl, alkenyl, alkynyl, and amino groups.

Table 2: Representative Cross-Coupling Reactions on Halogenated Isoquinolines

Reaction TypeReactant SystemCoupling PartnerCatalyst/ConditionsProduct TypeYieldReference
Suzuki-Miyaura4-Chloro-1-(trifluoromethyl)-3-fluoroisoquinolineArylboronic acidsPd(PPh3)4, K2CO3, Dioxane/H2O, 100°C4-Aryl-substituted isoquinolineHigh rsc.org
Heck4-Bromo-1-(trifluoromethyl)-3-fluoroisoquinolineStyrenePd(OAc)2, P(o-tol)3, Et3N, DMF, 100°C4-Alkenyl-substituted isoquinolineGood rsc.org
Sonogashira4-Bromo-1-(trifluoromethyl)-3-fluoroisoquinolinePhenylacetylenePdCl2(PPh3)2, CuI, Et3N, THF, rt4-Alkynyl-substituted isoquinolineGood rsc.org
Buchwald-Hartwig4-Bromo-1-(trifluoromethyl)-3-fluoroisoquinolineMorpholinePd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C4-Amino-substituted isoquinolineGood rsc.org

Modifications of the Isoquinoline Core

Beyond the manipulation of the C1 and C3 substituents, the core isoquinoline structure can be altered. One significant transformation is the sulfonation of the benzene ring. For instance, 4-fluoroisoquinoline (B1268607) can be reacted with sulfuric acid and sulfuric anhydride (B1165640) to produce 4-fluoroisoquinoline-5-sulfonic acid. google.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride, a versatile intermediate, by treatment with a halogenating agent like phosphorus oxychloride or thionyl chloride. google.com Such a transformation on the this compound backbone would introduce a highly useful functional group for further derivatization, such as in the synthesis of sulfonamides.

Mechanistic Principles and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms in Halogenation and Functionalization

The introduction of halogen atoms and other functional groups onto the isoquinoline (B145761) scaffold is governed by complex mechanistic principles. The unique electronic properties of the isoquinoline ring system, further modulated by existing substituents like chlorine and fluorine, dictate the pathways for both electrophilic and nucleophilic attacks.

Halogenation of the isoquinoline nucleus can proceed through either electrophilic or nucleophilic pathways, with the regiochemical outcome being highly dependent on the reaction conditions and the inherent electronic nature of the substrate.

Electrophilic Halogenation: The isoquinoline ring is electron-deficient, which generally makes electrophilic substitution challenging compared to benzene (B151609). However, halogenation can occur, typically at the C5 and C8 positions of the benzo-ring. Recent strategies have been developed for site-selective halogenation at other positions. For instance, a direct C4-halogenation of isoquinolines has been achieved through a one-pot sequence involving dearomatization with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), and subsequent acid-promoted rearomatization. acs.org This dearomatization-substitution-rearomatization strategy effectively circumvents the inherent electronic preference for C5/C8 substitution. acs.org Another approach involves a ring-opening, functionalization, and ring-closing sequence via a Zincke imine intermediate to achieve meta-halogenation. orgsyn.org

Nucleophilic Halogenation: Nucleophilic aromatic substitution (SNAr) is a more common pathway for introducing halogens onto the electron-poor pyridine (B92270) ring of the isoquinoline system, particularly at the C1 and C3 positions. The synthesis of 3-Chloro-1-fluoroisoquinoline from 1,3-dichloroisoquinoline (B189448) is a prime example of a nucleophilic substitution reaction, specifically a Halex (halogen exchange) reaction. In this process, the chlorine atom at the C1 position is selectively replaced by a fluorine atom using a fluoride (B91410) source like potassium fluoride. whiterose.ac.ukehu.es The greater lability of the C-Cl bond at the C1 position compared to the C3 position drives this chemoselectivity. whiterose.ac.uk The fluorine atom at C1, being a strong electron-withdrawing group, further activates the isoquinoline ring for subsequent nucleophilic attacks.

Many reactions involving the isoquinoline core proceed through highly reactive, transient intermediates that are often difficult to isolate but play a crucial role in determining the final product structure.

Ketenimines and Azadienes: In the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, N-fluoroalkylated ketenimines have been identified as key intermediates. These are generated from the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles. The ketenimines then undergo a stereoselective formal 1,3-fluorine shift to form difluoroazadienes, which subsequently cyclize to yield the final isoquinoline product. rsc.orgrsc.org

Iminium Ions: Iminium ions are common intermediates in isoquinoline chemistry. For example, in the dearomatization strategy for C4-halogenation, the reaction of isoquinoline with Boc₂O forms a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate, which can be considered an enamine-type species derived from an iminium ion precursor. acs.org Similarly, N-acylisoquinolinium salts, formed by the reaction of isoquinolines with acyl halides, are electrophilic intermediates that readily undergo nucleophilic attack, as seen in Reissert reactions. beilstein-journals.org

Diazonium Salts: Arenediazonium salts are versatile intermediates for introducing a variety of functional groups onto aromatic rings, including halogens, via Sandmeyer-type reactions. Photochemical dediazotizing halogenations of diazonium salts, promoted by trihalide salts, offer a pathway for the synthesis of halogenated aromatics under mild conditions, avoiding the use of metal catalysts. researchgate.net This method can be applied to the synthesis of halogenated isoquinolines from the corresponding aminoisoquinolines via a diazonium salt intermediate.

The table below summarizes some key transient intermediates in isoquinoline chemistry and their roles.

IntermediatePrecursor/Generation MethodRole in ReactionProduct Type
Ketenimine Thermal decomposition of N-fluoroalkyl-1,2,3-triazolesUndergoes 1,3-fluorine shift1-Fluoroalkyl-3-fluoroisoquinolines
Azadiene 1,3-Fluorine shift from a ketenimineUndergoes electrocyclization1-Fluoroalkyl-3-fluoroisoquinolines
Iminium Ion Reaction with acylating or activating agents (e.g., Boc₂O)Activates the ring for nucleophilic attack or dearomatizationFunctionalized isoquinolines
Diazonium Salt Diazotization of an aminoisoquinolineDediazotization with halide sourceHalogenated isoquinolines

Understanding Regioselective and Chemoselective Outcomes in Isoquinoline Reactions

Regioselectivity: The position of substitution on the isoquinoline ring is highly dependent on the reaction mechanism.

Electrophilic Attack: As mentioned, electrophilic substitution favors the C5 and C8 positions due to the electronic properties of the bicyclic system.

Nucleophilic Attack: Nucleophilic substitution preferentially occurs at C1 and C3, as these positions are most electron-deficient due to the influence of the ring nitrogen.

Radical Attack: Radical reactions, such as the Minisci reaction, typically occur at the C1 position, the most electron-deficient site. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in understanding and predicting these outcomes. For instance, DFT calculations have been used to explain the regioselectivity in the ring-opening of isoquinoline by a low-valent titanium complex, where electronic effects that maintain the aromatic resonance of the bicycle during the key C-C coupling event dictate the reaction pathway. acs.org

Chemoselectivity: In molecules with multiple reactive sites, such as 1,3-dichloroisoquinoline, chemoselectivity becomes crucial. The synthesis of this compound is a classic example. The selective substitution of the C1-chloro substituent over the C3-chloro substituent by fluoride is attributed to the higher lability of the carbon-halogen bond at the C1 position. whiterose.ac.uk This difference in reactivity allows for the controlled, stepwise functionalization of the isoquinoline core.

The table below illustrates the regiochemical outcomes for different reaction types on the isoquinoline ring.

Reaction TypePreferred Position(s)Rationale
Electrophilic Substitution C5, C8Highest electron density in the carbocyclic ring.
Nucleophilic Substitution C1, C3Most electron-deficient positions in the heterocyclic ring.
Radical (Minisci) Reaction C1Most electron-deficient position, favored for radical addition.

Photochemical and Radical-Mediated Processes in Halogenated Isoquinoline Chemistry

Photochemical and radical-mediated reactions offer alternative pathways for the functionalization of halogenated isoquinolines, often under mild conditions and with unique selectivity. snnu.edu.cntcichemicals.com

Photochemical Reactions: Light can be used to initiate reactions that are otherwise difficult to achieve. For example, the photochemical synthesis of isoquinoline alkaloids has been a subject of study for decades. acs.org More recently, visible-light-mediated processes have gained prominence. The photochemical excitation of diazonium halides can trigger halogenation reactions. researchgate.net Another example is the visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines, which proceeds through a radical pathway initiated by the photolysis of 4-acyl-1,4-dihydropyridines, avoiding the need for external oxidants. nih.gov This process involves a radical-mediated spin-center shift as the key step. nih.gov

Radical-Mediated Processes: Radical reactions are initiated by the homolytic cleavage of a bond, forming highly reactive species with an unpaired electron. youtube.comsavemyexams.com In the context of isoquinoline chemistry, radical processes are often used for C-H functionalization. The Minisci reaction, involving the addition of a carbon-centered radical to the protonated heteroaromatic ring, is a powerful tool for introducing alkyl groups at the C1 position. nih.gov Radical chain reactions can also be initiated photochemically. For instance, the photochemical fragmentation of a halogen-bond complex between a heteroaryl halide and an amine can generate an aryl radical, which can then participate in subsequent reactions. rsc.org

These methods are particularly valuable for the late-stage functionalization of complex molecules, allowing for the introduction of substituents onto the halogenated isoquinoline core with high functional group tolerance.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 3-Chloro-1-fluoroisoquinoline

Quantum chemical characterization involves the use of computational methods to determine the fundamental electronic and structural properties of a molecule. For this compound, this would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

State-of-the-art quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard for this purpose. sns.it Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to accurately compute the equilibrium structure. dergipark.org.trnih.gov From the optimized geometry, key structural parameters can be extracted.

Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical bond lengths and angles for similar structures.

ParameterTypeValue
C1-FBond Length1.33 Å
C3-ClBond Length1.74 Å
N2-C1Bond Length1.31 Å
C1-N2-C8aBond Angle117.0°
F-C1-N2Bond Angle118.5°
Cl-C3-C4Bond Angle121.0°

Further characterization includes the calculation of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. dergipark.org.trresearchgate.net These theoretical spectra are crucial for interpreting experimental spectroscopic data. Electronic properties are also investigated, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.govnih.gov

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

DFT is a cornerstone for elucidating reaction mechanisms in organic chemistry. nih.govnih.gov For this compound, DFT calculations can be used to model reactions such as nucleophilic aromatic substitution (SNAr), electrophilic substitution, or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. nih.gov This allows researchers to determine the most likely reaction pathway and understand the electronic changes that occur at each step.

A key aspect of mechanism elucidation is the identification and characterization of transition states (TS) and intermediates. mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. Computationally, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate. mdpi.com By comparing the activation energies for different possible pathways—for instance, nucleophilic attack at the C1-F versus the C3-Cl position—chemists can predict the regioselectivity of a reaction.

Illustrative Reaction Energy Profile for a Hypothetical SNAr Reaction This table contains hypothetical energy values to illustrate a reaction profile.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1Transition state for nucleophilic attack+18.5
IntermediateMeisenheimer complex-5.2
TS2Transition state for leaving group departure+12.3
ProductsSubstituted isoquinoline (B145761) + Leaving group-15.0

Predictive Modeling of Reactivity and Selectivity in Halogenated Isoquinoline Systems

Computational models can predict the reactivity and selectivity of halogenated isoquinolines without the need for extensive experimentation. These predictions are often based on the electronic structure of the ground-state molecule.

One approach utilizes concepts from conceptual DFT, where various descriptors are calculated to predict reactive sites. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, regions near the electronegative F, Cl, and N atoms would show negative potential, while electrophilic attack would be predicted at other sites.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Illustrative Conceptual DFT Reactivity Descriptors This table shows the type of descriptors calculated and their general interpretation.

DescriptorSymbolInterpretation
HOMO EnergyEHOMORelates to electron-donating ability
LUMO EnergyELUMORelates to electron-accepting ability
Energy GapΔEΔE = ELUMO - EHOMO; indicates chemical stability
ElectronegativityχMeasures the power of an atom to attract electrons
Chemical HardnessηMeasures resistance to change in electron distribution
Electrophilicity IndexωGlobal electrophilic nature of the molecule

More advanced predictive modeling may involve the development of Quantitative Structure-Activity Relationship (QSAR) models or the application of machine learning algorithms. nih.gov These models correlate computed molecular descriptors with experimentally measured reaction rates or selectivities for a series of related halogenated isoquinolines, enabling the prediction of reactivity for new compounds like this compound.

Advanced Computational Methodologies in Heterocyclic Chemistry

The field of computational chemistry is continuously evolving, bringing more sophisticated techniques to the study of heterocyclic compounds. mdpi.com Beyond static DFT calculations, molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, including their interactions with solvent molecules or biological macromolecules. ewadirect.com

The integration of artificial intelligence (AI) and machine learning with computational chemistry is a rapidly growing area. ewadirect.com These approaches can accelerate the discovery of new reaction pathways, design novel catalysts, and perform virtual screening of large libraries of heterocyclic compounds for drug discovery. scilit.com Furthermore, the development of more accurate and efficient computational methods, such as composite quantum-chemical schemes, allows for the precise calculation of properties for increasingly complex systems. superfri.org These advanced methodologies are crucial for tackling modern challenges in materials science, medicinal chemistry, and organic synthesis involving heterocyclic scaffolds. acs.org

Strategic Applications of Halogenated Isoquinoline Chemistry in Organic Synthesis

Leveraging Halogenated Isoquinolines as Versatile Synthons

In organic synthesis, a synthon is a conceptual unit representing a potential synthetic operation. 3-Chloro-1-fluoroisoquinoline is an exceptionally useful synthon because it possesses two chemically distinct carbon-halogen bonds, each amenable to different types of transformations. This dual reactivity allows it to act as a linchpin in the assembly of highly substituted isoquinoline (B145761) derivatives.

The core utility of this compound stems from the different nature of its two halogen substituents. The fluorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. nih.govorgsyn.org Consequently, the C1-fluoride can be selectively displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, often under mild conditions.

Conversely, the chlorine atom at the C3 position is less susceptible to SNAr but is an excellent participant in transition-metal-catalyzed cross-coupling reactions. eie.grresearchgate.net This position is ideal for forming new carbon-carbon or carbon-heteroatom bonds through powerful methods like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netrsc.orgmdpi.com This reactivity profile allows for the introduction of aryl, alkyl, alkynyl, and amino groups at the C3 position.

The synthesis of this compound itself can be achieved via a Halex (halogen exchange) reaction, for instance, by treating 1,3-dichloroisoquinoline (B189448) with a fluoride (B91410) source. ehu.es This provides ready access to the key building block. The distinct and predictable reactivity of each halogen allows chemists to use this compound to introduce two different substituents in a controlled manner, making it a highly valued synthon for building molecular complexity. orgsyn.orgdeanfrancispress.com

Table 1: Potential Reactions of this compound as a Synthon

PositionReaction TypePotential ReagentsResulting Structure
C1Nucleophilic Aromatic Substitution (SNAr)Alcohols (R-OH), Amines (R-NH₂), Thiols (R-SH)1-Alkoxy-, 1-Amino-, or 1-Thioether-3-chloroisoquinoline
C3Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)₂)3-Aryl-1-fluoroisoquinoline
C3Sonogashira CouplingTerminal alkynes (R-C≡CH)3-Alkynyl-1-fluoroisoquinoline
C3Buchwald-Hartwig AminationAmines (R₂NH)3-Amino-1-fluoroisoquinoline

Orthogonal Functionalization Strategies for Complex Molecular Assembly

Orthogonal functionalization refers to the selective modification of one functional group in a molecule in the presence of others that are, under the specific reaction conditions, non-reactive. This compound is an ideal substrate for such strategies, as its C1-F and C3-Cl bonds exhibit differential reactivity that can be exploited for stepwise, selective derivatization. This allows for the programmed assembly of complex molecules that would be difficult to access through other means.

The key to the orthogonal functionalization of this compound lies in the chemoselective nature of the reactions at each halogenated position. The highly activated C1-fluorine readily undergoes nucleophilic aromatic substitution, while the C3-chlorine remains intact. Following the successful substitution at C1, the remaining C3-chlorine can then be subjected to a palladium-catalyzed cross-coupling reaction. This two-step, one-pot or sequential approach enables the precise and independent introduction of two different points of diversity.

For example, a synthetic sequence could begin with the displacement of the C1-fluoride with an amine to form a 1-amino-3-chloroisoquinoline intermediate. This intermediate can then be directly used in a subsequent Suzuki-Miyaura coupling reaction, where an aryl group is installed at the C3 position by reacting the C3-chloride with an arylboronic acid. This type of planned, sequential modification is the essence of an orthogonal strategy and highlights the power of using building blocks with multiple, differentially reactive handles. rsc.orgrsc.org This dual functionalization approach provides a clear pathway for creating diverse libraries of 1,3-disubstituted isoquinolines.

Table 2: Illustrative Orthogonal Synthesis Pathway

StepPosition TargetedReaction TypeReagentsIntermediate/Product
1C1Nucleophilic Aromatic SubstitutionBenzylamine, K₂CO₃, DMSO3-Chloro-N-benzylisoquinolin-1-amine
2C3Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂ON-Benzyl-3-phenylisoquinolin-1-amine

Advanced Building Blocks for Diverse Organic Frameworks

The ability to selectively and sequentially functionalize this compound transforms it from a simple halogenated heterocycle into an advanced building block for constructing diverse and complex organic frameworks. The 1,3-disubstituted isoquinoline core is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with significant biological activity, such as the alkaloid papaverine (B1678415). rsc.orgthieme-connect.de

By applying the orthogonal functionalization strategies described previously, chemists can access a vast chemical space starting from a single, versatile precursor. The initial nucleophilic substitution at C1 allows for the introduction of a wide array of functional groups, including those that can serve as pharmacophores or as handles for further derivatization (e.g., primary amines, hydroxyls). The subsequent cross-coupling at C3 enables the installation of larger, more complex fragments, such as substituted aryl, heteroaryl, or long-chain alkyl groups, which can be used to modulate properties like solubility, target binding, or electronic characteristics. frontierspecialtychemicals.com

This modular approach is highly efficient for generating libraries of novel compounds for drug discovery screening or for developing new organic materials. For instance, the synthesis of analogues of known drugs or natural products can be streamlined, allowing for rapid exploration of structure-activity relationships. rsc.org The strategic use of this compound as a starting point provides a robust and flexible entry into classes of compounds that would otherwise require lengthy, linear syntheses.

Table 3: Examples of Organic Frameworks Accessible from this compound

Framework ClassSynthetic ApproachPotential Application
1-Amino-3-arylisoquinolinesStep 1: SNAr with an amine. Step 2: Suzuki Coupling.Kinase Inhibitors, GPCR Ligands
1-Alkoxy-3-alkynylisoquinolinesStep 1: SNAr with an alcohol. Step 2: Sonogashira Coupling.Fluorescent Probes, Organic Electronics
1,3-DiarylisoquinolinesStep 1: Suzuki Coupling at C3 (less common) or SNAr with a phenol. Step 2: Further coupling.Ligands for Catalysis, Materials Science
Fused Heterocyclic SystemsIntramolecular cyclization following functionalization at C1 and C3.Novel Drug Scaffolds

Q & A

Q. What are the optimized synthetic routes for 3-chloro-1-fluoroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or halogenation of isoquinoline precursors. For example:

  • Fluorination Step : Use cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at 80–100°C to introduce fluorine .
  • Chlorination : Employ phosphorus oxychloride (POCl₃) under reflux conditions for chloro-substitution at the 3-position .
    Key Factors :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Bases like K₂CO₃ improve nucleophilic substitution rates .
    Yield Optimization :
ConditionYield RangeReference
CsF in DMSO-d6, 100°C60–75%
POCl₃, reflux, 6 hrs70–85%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns and confirm regioselectivity. For instance, fluorine at position 1 causes distinct deshielding in adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 182.04 g/mol) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolve crystal packing and verify halogen bonding interactions, if applicable .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., 3-Chloro-5,7-difluoroisoquinoline has IC₅₀ = 12 µM against MCF-7 ).
  • Enzyme Inhibition : Test interactions with kinases or phosphatases via fluorescence polarization or calorimetry .

Advanced Research Questions

Q. How do substituent positions (Cl at C3, F at C1) affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The C3-Cl group is more reactive than C1-F due to lower bond dissociation energy. Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O .
  • Contradictions : Fluorine’s electron-withdrawing effect may reduce reactivity at C1, but steric effects dominate in bulky systems .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or Schrödinger QikProp to estimate logP (~2.8), solubility (<0.1 mg/mL), and CYP450 inhibition .
  • Molecular Docking : Map interactions with targets like EGFR or PARP using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding in active sites .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modifications : Replace Cl with Br for enhanced electrophilicity or add methyl groups at C6 for steric stabilization .
  • Case Study : 3-Chloro-6-methyl-1-phenylisoquinoline shows improved cytotoxicity (IC₅₀ = 8 µM) compared to the parent compound .

Q. What strategies mitigate degradation during storage or in biological media?

Methodological Answer:

  • Stability Testing : Use HPLC to monitor degradation under pH 7.4 (PBS) and acidic conditions (pH 2.0).
  • Formulation : Lyophilize with cyclodextrins to enhance aqueous stability .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. How do conflicting data on halogenated isoquinolines inform mechanistic hypotheses?

Methodological Answer:

  • Case Analysis : Conflicting IC₅₀ values may arise from assay variability (e.g., serum concentration in cell media) or impurity profiles. Validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Meta-Analysis : Compare PubChem BioAssay data (AID 1259401) with in-house results to resolve discrepancies .

Q. What multi-step syntheses incorporate this compound into complex scaffolds?

Methodological Answer:

  • Stepwise Approach :
    • Nucleophilic Aromatic Substitution : Introduce amines at C3 using NH₃/EtOH .
    • Cyclization : Form fused heterocycles via Buchwald-Hartwig coupling .
  • Challenges : Competing side reactions (e.g., dehalogenation) require strict temperature control (<70°C) .

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

  • LC-MS/MS : Track intermediates in real-time with C18 columns (ACN/H₂O gradient).
  • GC-MS : Monitor volatile byproducts (e.g., HF release during fluorination) .

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